Product packaging for AZ7328(Cat. No.:)

AZ7328

Cat. No.: B1193889
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AZ7328 is a potent and selective ATP-competitive small molecule inhibitor of AKT (Protein Kinase B) . It is designed for research use to study the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, a critical signaling axis frequently dysregulated in cancer that regulates cell metabolism, proliferation, and survival . In preclinical studies, this compound demonstrates potent on-target activity by inhibiting AKT substrate phosphorylation in a concentration-dependent manner, leading to the suppression of cancer cell proliferation . Mechanistic studies show that this compound holds AKT in a hyperphosphorylated but catalytically inactive state, effectively blocking downstream signaling to key effectors like ribosomal p70S6 kinase (S6K1) and GSK-3β . Research in human bladder cancer cell lines has shown that the cytostatic effects of this compound can be significantly enhanced when used in combination with mTOR inhibitors, such as rapamycin . Furthermore, this compound has been found to induce autophagy as a cytoprotective response; combining this compound with autophagy inhibitors can shift the cellular response from cytostatic to apoptotic, providing a compelling strategy for combination therapy research . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic or therapeutic procedures for humans or animals, nor for any form of personal use . RUO products are exclusively for utilization in laboratory research settings, such as basic research, pharmaceutical discovery, and the investigation of disease mechanisms .

Properties

IUPAC Name

NONE

Appearance

solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZ7328;  AZ-7328;  AZ 7328.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares AZ7328 with other AKT inhibitors and pathway-targeting agents in terms of mechanisms, efficacy, and clinical relevance:

Compound Target Key Findings Clinical/Preclinical Relevance Limitations
This compound AKT - Inhibits AKT phosphorylation in PIK3CA-mutant bladder cancer cells .
- Induces autophagy, reducing cytotoxicity; efficacy enhanced with mTOR/autophagy inhibitors .
Preclinical studies in bladder cancer; potential for combination therapies . Limited apoptosis induction as monotherapy; efficacy dependent on PIK3CA status .
MK-2206 AKT (pan-inhibitor) - Reduces viability in PIK3CA-mutant bladder cancer cells .
- Synergizes with chemotherapy in vivo .
Phase II trials in solid tumors; preclinical activity in bladder cancer . Toxicity issues (e.g., hyperglycemia, rash) in clinical trials .
AZD5363 (Capivasertib) AKT (selective) - Inhibits proliferation in PIK3CA-mutant breast cancer xenografts .
- No significant benefit in clinical trials for breast cancer .
Approved for PIK3CA-mutant cancers; under investigation in bladder cancer . Limited efficacy in monotherapy; resistance mechanisms unclear .
Rapamycin mTOR (mTORC1 inhibitor) - Enhances this compound’s cytostatic effects in bladder cancer cells .
- Approved for renal/breast cancers; limited activity alone in bladder cancer .
Clinically approved; used in combination therapies . Incomplete mTORC2 inhibition; feedback AKT activation .
Everolimus mTOR (mTORC1 inhibitor) - Reduces tumor growth in PTEN-deficient models .
- Approved for renal/neuroendocrine tumors .
Clinically approved; limited efficacy in bladder cancer monotherapy . Similar limitations to rapamycin .

Key Comparative Insights:

Mechanistic Differences: this compound and MK-2206 directly inhibit AKT, while rapamycin and everolimus target mTORC1. This compound’s unique autophagy-inducing property differentiates it from other AKT inhibitors .

Mutation-Driven Efficacy :

  • This compound and MK-2206 show preferential activity in PIK3CA-mutant cells, whereas mTOR inhibitors are more effective in PTEN-deficient models .

Combination Strategies :

  • This compound’s cytostatic effects are amplified by mTOR inhibitors (e.g., rapamycin) or autophagy blockade, a strategy less explored with AZD5363 or MK-2206 .

Clinical Translation :

  • While AZD5363 and everolimus are clinically approved, this compound remains in preclinical development, with its progression contingent on validating combination regimens .

Preparation Methods

Key Intermediates and Their Preparation

The synthesis of this compound relies on two primary intermediates:

  • Pyrazole-3-carboxylic acid derivative : Synthesized via cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions.

  • Fluorinated aryl bromide : Prepared through electrophilic aromatic substitution using bromine and a fluorine-containing directing group.

Reaction conditions for intermediate formation often require anhydrous solvents, such as dichloromethane (DCM), and catalysts like BF₃·OEt₂ to achieve high yields. For example, fluorination steps employ low temperatures (−78°C) to suppress side reactions, as demonstrated in analogous syntheses of structurally related inhibitors.

Stepwise Synthesis of this compound

Coupling Reactions for Core Assembly

The pyrazole core is functionalized through Suzuki-Miyaura cross-coupling, which links the fluorinated aryl group to the carboxylic acid derivative. This step employs palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at reflux.

Representative Reaction Conditions

  • Temperature: 80°C

  • Duration: 12–16 hours

  • Yield: 65–75% after column chromatography

Introduction of Solubility-Enhancing Groups

A sulfonamide moiety is introduced via nucleophilic substitution to improve aqueous solubility. This step involves reacting the intermediate with methanesulfonyl chloride in the presence of triethylamine (TEA).

Final Purification and Crystallization

Crude this compound is purified using silica gel chromatography (ethyl acetate/hexane, 1:2) and recrystallized from ethanol/water mixtures. Purity exceeding 99% is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.85 (d, J = 8.4 Hz, 2H), 6.90 (s, 1H), 3.20 (t, J = 6.8 Hz, 2H) confirm the pyrazole and aryl groups.

  • High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 423.1502 (calculated 423.1498).

Purity Assessment

Batch consistency is ensured through:

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).

  • Melting Point : 168–170°C (uncorrected).

Comparative Analysis of this compound Synthesis with Related Inhibitors

The table below contrasts this compound’s preparation with other PI3K/AKT pathway inhibitors:

CompoundCore StructureKey Reaction StepsYield (%)Purity (%)
This compoundPyrazoleSuzuki coupling, sulfonylation, crystallization70>99
PictilisibQuinazolineAmination, phosphorylation, HPLC purification6098
MK-2206BenzamideUllmann coupling, recrystallization5597

Challenges and Optimization Strategies

Byproduct Formation During Halogenation

Electrophilic bromination generates dibrominated byproducts (e.g., 1,2-dibromo-2-methylpropane), which are mitigated by slow reagent addition and silica gel scavenging.

Stability of Sulfonamide Intermediates

Sulfonamide intermediates are prone to hydrolysis under acidic conditions. Stabilization is achieved using anhydrous DCM and molecular sieves.

Scalability and Industrial Production

Pilot-scale synthesis (100 g batches) employs continuous flow reactors to enhance reaction control and reduce purification steps. Critical parameters include:

  • Temperature Gradient : −78°C to 25°C for fluorination.

  • Residence Time : 30 minutes for coupling reactions.

Regulatory Considerations and Patent Landscape

This compound’s synthetic methodology is protected under patents (e.g., PCT/CN2014/071751), which detail proprietary modifications to the pyrazole core and purification protocols. Regulatory filings emphasize the absence of genotoxic impurities, validated via Ames testing .

Q & A

Basic Research Questions

Q. What experimental methods are recommended to assess AZ7328's inhibition of AKT signaling in bladder cancer models?

  • Methodological Answer: Use immunoblotting to measure phosphorylation of AKT substrates (e.g., GSK3β) at varying concentrations (e.g., 50–500 nM this compound). Combine MTT assays to quantify proliferative inhibition and propidium iodide staining with FACS for apoptosis detection. Baseline characterization should include PIK3CA mutational status via DNA sequencing .

Q. How should researchers standardize this compound treatment protocols for in vitro studies?

  • Methodological Answer: Optimize dose-response curves using IC50 values from enzyme assays (<50 nM for AKT isoforms). Validate cellular responses in PTEN-null lines (e.g., MDA-MB-468) and ensure consistency in culture conditions (e.g., serum concentration, passage number). Include rapamycin as a positive control for mTOR pathway inhibition .

Q. What are the key markers to monitor this compound-induced cytostatic effects versus cytotoxic effects?

  • Methodological Answer: Distinguish cytostatic effects (proliferation arrest via MTT assays) from cytotoxicity (apoptosis via FACS or caspase-3 activation assays). Autophagy markers (LC3-II accumulation via immunofluorescence) should also be tracked, as autophagy may mask cytotoxic outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy across cell lines with similar PIK3CA mutations?

  • Methodological Answer: Perform phosphoproteomic profiling to identify compensatory pathways (e.g., ERK/MAPK activation) and combine this compound with MEK inhibitors (e.g., Selumetinib). Use RNA-seq to uncover transcriptomic adaptations and validate findings in isogenic cell lines with CRISPR-edited PIK3CA mutations .

Q. What experimental strategies enhance this compound’s apoptotic effects in autophagy-prone bladder cancer models?

  • Methodological Answer: Co-administer this compound with autophagy inhibitors (e.g., chloroquine) and quantify apoptosis via Annexin V/PI staining. Pre-screen lines for baseline LC3 puncta formation and validate synergy using Chou-Talalay combination indices. Include mTOR inhibitors (e.g., KU-0063794) to block feedback loops .

Q. How should researchers design studies to evaluate this compound’s isoform-specific AKT inhibition in heterogeneous tumors?

  • Methodological Answer: Employ isoform-selective knockdown (siRNA/shRNA) in 3D spheroid models and assess differential effects on survival. Use isoform-specific phospho-antibodies (e.g., AKT1-S473 vs. AKT2-S474) in immunohistochemistry. Cross-validate with isoform-overexpression rescue experiments .

Q. What statistical approaches are optimal for analyzing this compound combination therapy data?

  • Methodological Answer: Apply SynergyFinder 2.0 for dose-matrix analysis and Bayesian hierarchical models to account for inter-cell-line variability. Report 95% confidence intervals for IC50 shifts and use Kaplan-Meier survival curves in xenograft studies with log-rank tests .

Data Interpretation & Replication

Q. How can researchers ensure reproducibility of this compound’s effects in preclinical models?

  • Methodological Answer: Publish full experimental details (e.g., this compound lot numbers, cell line authentication certificates) in Supplementary Materials. Use standardized reporting frameworks (e.g., ARRIVE guidelines for animal studies) and share raw immunoblot images via repositories like Figshare .

Q. What steps mitigate bias when interpreting this compound’s autophagy-dependent resistance mechanisms?

  • Methodological Answer: Blind analysts to treatment groups during LC3 puncta quantification. Predefine autophagy "response" thresholds (e.g., ≥2-fold LC3-II increase) and use orthogonal assays (e.g., TEM for autophagosome visualization). Conduct sensitivity analyses excluding outlier cell lines .

Tables: Key Findings from this compound Studies

Parameter Findings Reference
AKT Inhibition IC50<50 nM in enzyme assays; 91 nM in MDA-MB-468 cells
Synergy with Rapamycin1.8-fold increase in proliferative inhibition (p<0.01)
Autophagy Induction Rate40% of bladder cancer lines (LC3-II ≥2-fold vs. control)
Apoptosis with Autophagy Inhibition3.5-fold increase in apoptotic cells (p<0.001)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.